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molecular formula C14H12F3NO2S B8683141 N-benzyl-4-(trifluoromethyl)benzenesulfonamide

N-benzyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B8683141
M. Wt: 315.31 g/mol
InChI Key: UIFUSUJONXGTPC-UHFFFAOYSA-N
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Patent
US08394858B2

Procedure details

4-(Trifluoromethyl)benzene-1-sulfonyl chloride (1 gm) was coupled to benzylamine using conditions analogous to those used to prepare intermediate 1. Purification by chromatography yielded N-benzyl-4-(trifluoromethyl)benzenesulfonamide (770 mg). Rf=0.38 by TLC eluting with 30% ethyl acetate in heptane. MS MH+ 316.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.ClC1C=CC(S(N[C@H]2CC[C@H](C(OC)=O)CC2)(=O)=O)=CC=1[N+]([O-])=O>>[CH2:15]([NH:22][S:9]([C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:14])([F:13])[F:1])=[CH:4][CH:5]=1)(=[O:11])=[O:10])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N[C@@H]1CC[C@H](CC1)C(=O)OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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